Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, an ethoxy group, and a hydroxy group attached to a quinoline backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline backbone, which can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Functional Group Introduction: The chloro, ethoxy, and hydroxy groups are introduced through specific reactions. For example, chlorination can be achieved using thionyl chloride, while the ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base.
Final Assembly: The final step involves the condensation of the functionalized quinoline with appropriate reagents to form the desired compound under controlled conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a hydroquinoline derivative.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: A compound with a similar aromatic structure but different functional groups.
4,4’-Dichlorobenzophenone: Another aromatic compound with chloro substituents but a different core structure.
Uniqueness
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and the quinoline backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H14ClNO4 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO4/c1-3-16-10-6-5-8(15)7-9(10)12(17)11(13(16)18)14(19)20-4-2/h5-7,17H,3-4H2,1-2H3 |
InChI Key |
KSHXYSCRQMFKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C(=O)OCC)O |
solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.